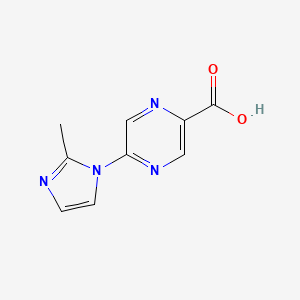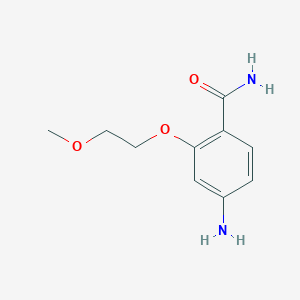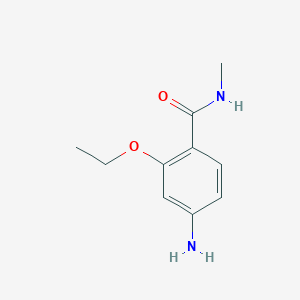
5-(2-メチル-1H-イミダゾール-1-イル)ピラジン-2-カルボン酸
概要
説明
5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
科学的研究の応用
5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their wide-ranging effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses. For instance, some imidazole derivatives have been found to show good antioxidant potential .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These pathways can be related to the various activities mentioned earlier, such as antibacterial, antitumor, antidiabetic, and others .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, which can lead to various molecular and cellular effects .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions . These factors can potentially affect the properties of the compound and, consequently, its action and efficacy.
生化学分析
Biochemical Properties
5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, the imidazole ring in the compound can participate in hydrogen bonding and π-π interactions, further influencing its biochemical properties .
Cellular Effects
The effects of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Furthermore, 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid can affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions . Its impact on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate other enzymes by stabilizing their active conformations . The changes in gene expression induced by 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid are often mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative stress . Long-term exposure to 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid has been shown to result in adaptive changes in cellular functions, such as increased antioxidant enzyme activity and altered metabolic flux . These effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing stress resistance and improving metabolic efficiency . At high doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . The threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, such as ATP and NADH, thereby modulating cellular energy status . The interactions of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid with metabolic pathways are critical for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as those in the solute carrier family . Once inside the cell, it can bind to proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid within cells are essential for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects . The activity and function of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid are often dependent on its localization within the cell . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are generally mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, are likely employed to optimize yield and purity.
化学反応の分析
Types of Reactions
5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and pyrazine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce various imidazole derivatives.
類似化合物との比較
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions.
5-Methyl-2-pyrazinecarboxylic acid: A pyrazine derivative with a carboxylic acid group.
Uniqueness
5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is unique due to its combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-(2-methylimidazol-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-10-2-3-13(6)8-5-11-7(4-12-8)9(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPUKSAPDDKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1399916.png)



![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)


![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)

![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)



